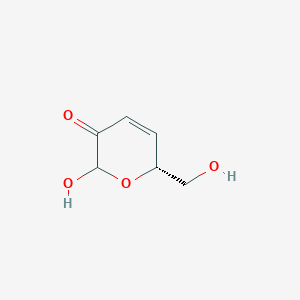

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one

Description

Properties

IUPAC Name |

(2R)-6-hydroxy-2-(hydroxymethyl)-2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-3-4-1-2-5(8)6(9)10-4/h1-2,4,6-7,9H,3H2/t4-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKYVCKDIDTELO-NJXYFUOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(OC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)C(O[C@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573215 | |

| Record name | (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252006-38-5 | |

| Record name | 3,4-dideoxyglucosone-3-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252006-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dideoxyglucosone-3-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252006385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dideoxyglucosone-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidative Cyclization of Furfuryl Alcohol Derivatives

One of the established methods for preparing 6-substituted 2H-pyran-3(6H)-ones, including this compound, involves the oxidation of furfuryl alcohol or its derivatives using halogen-containing oxidizing agents. The process typically proceeds as follows:

- Starting Material: Furfuryl alcohol (or 6-substituted furfuryl alcohol derivatives).

- Oxidizing Agents: Halogen-containing oxidants such as chlorine, bromine, bromine chloride, hypochlorous acid, or hypobromous acid.

- Solvent System: Water or aqueous mixtures with solvents like acetic acid, formic acid, trifluoroacetic acid, methanol, or other polar solvents.

- Reaction Conditions: The oxidizing agent is added at room temperature, and the reaction mixture is subsequently heated to 70–160 °C (commonly 100–110 °C) for 1 to 3 hours until conversion is complete.

- Workup: After cooling and neutralization, the product is isolated by extraction with solvents such as chloroform, followed by concentration to yield the desired pyranone.

This method is advantageous for its straightforward approach and relatively mild conditions, allowing selective oxidation and ring formation to yield the γ-pyron structure characteristic of the target compound.

| Parameter | Details |

|---|---|

| Starting material | Furfuryl alcohol or 6-substituted derivatives |

| Oxidizing agent | Cl2, Br2, BrCl, HOCl, HOBr |

| Solvent | Acetic acid, formic acid, methanol, water |

| Temperature | 70–160 °C (usually 100–110 °C) |

| Reaction time | 1–3 hours |

| Isolation method | Neutralization, extraction, concentration |

Acid-Catalyzed Cyclization of Hydroxyaldehydes

Another synthetic route involves the acid-catalyzed cyclization of hydroxyaldehydes such as 2-hydroxy-3-(hydroxymethyl)propanal or related compounds:

- Starting Material: 2-hydroxy-3-(hydroxymethyl)propanal or similar hydroxyaldehydes.

- Catalyst: Acidic catalysts such as dilute hydrochloric acid or sulfuric acid.

- Solvent: Ethanol or aqueous ethanol mixtures.

- Reaction Conditions: The reaction mixture is heated gently (around 60 °C) under reflux or in a water bath with continuous stirring.

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC).

- Purification: The product crystallizes upon cooling and is purified by recrystallization or flash chromatography.

This method is commonly used in laboratory-scale synthesis and allows for stereochemical control in the formation of the pyranone ring system.

| Parameter | Details |

|---|---|

| Starting material | 2-Hydroxy-3-(hydroxymethyl)propanal |

| Catalyst | Dilute HCl or H2SO4 |

| Solvent | Ethanol or aqueous ethanol |

| Temperature | ~60 °C |

| Reaction time | 10–15 minutes (monitored by TLC) |

| Purification | Crystallization, flash chromatography |

Enzymatic and Biocatalytic Methods

Recent advances have explored enzymatic synthesis routes to obtain optically pure this compound derivatives:

- Enzyme: Immobilized lipases such as lipase PS on Hyflo Super Cell.

- Reaction: Transesterification or selective hydrolysis to achieve enantiomeric enrichment.

- Conditions: Mild temperatures (room temperature to 40 °C), reaction times vary (18–300 hours depending on enzyme and substrate).

- Outcome: High conversion rates (>90%) and significant enantiomeric excess (up to 79%).

This approach is valuable for producing chiral pyranone derivatives with high stereochemical purity, important for pharmaceutical and biological applications.

| Enzyme Type | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|

| Lipase PS-HSC | 18 | >99 | 76 |

| Lipase AKG | 306 | 93 | 79 |

Chemical Oxidation and Functional Group Transformations

The hydroxyl groups in the pyranone ring can be introduced or modified through selective oxidation and substitution reactions:

- Oxidation: Hydroxyl groups can be oxidized to carbonyl groups using oxidants like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction: Hydroxyl groups can be reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the pyranone ring.

- Substitution: Hydroxyl groups can be replaced by halogens or alkyl groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

These transformations enable the synthesis of diverse derivatives of the pyranone core, expanding the compound’s utility in synthetic chemistry.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxidative Cyclization | Furfuryl alcohol | Halogen oxidants, acetic acid, 100–110 °C, 1–3 h | Mild, selective, scalable | Requires halogen reagents |

| Acid-Catalyzed Cyclization | Hydroxyaldehydes | Dilute HCl, ethanol, 60 °C, 10–15 min | Simple, stereocontrolled | Limited industrial scalability |

| Enzymatic Synthesis | Pyranone derivatives | Immobilized lipase, mild conditions, long reaction | High enantiomeric purity | Longer reaction times |

| Chemical Oxidation/Reduction | Pyranone derivatives | KMnO4, CrO3, NaBH4, SOCl2 | Versatile functional group control | Requires careful reagent handling |

Research Findings and Notes

- The oxidative cyclization method is well-documented in patent literature and is favored for industrial synthesis due to its efficiency and mild reaction conditions.

- Acid-catalyzed cyclization is widely used in academic research for synthesizing pyranones with defined stereochemistry and is supported by detailed spectroscopic characterization (NMR, IR).

- Enzymatic methods provide an environmentally friendly alternative for producing chiral pyranone derivatives with high enantiomeric excess, though reaction times can be lengthy.

- Functional group transformations allow for structural diversification, essential for developing biologically active derivatives and pharmaceutical candidates.

Chemical Reactions Analysis

Types of Reactions

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, contributing to advancements in synthetic methodologies.

The compound exhibits notable biological activities:

- Antimicrobial Properties: Research indicates that derivatives of this compound show significant antimicrobial effects. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus and 0.75 µg/mL against Streptococcus species .

| Compound Derivative | Minimum Inhibitory Concentration (µg/mL) | Target Organism |

|---|---|---|

| Derivative 1 | 1.56 | Staphylococcus aureus |

| Derivative 2 | 0.75 | Streptococcus sp. |

- Antioxidant Properties: The compound's structure allows it to scavenge free radicals effectively, making it a candidate for research into oxidative stress-related conditions.

Medicinal Applications

Ongoing research is exploring the therapeutic potential of this compound in drug development. Its unique chemical properties may lead to new treatments for various diseases, particularly those related to oxidative stress and microbial infections .

Industrial Applications

In industrial contexts, this compound is employed in the production of:

- Fragrances and Flavorings: Its pleasant aroma makes it suitable for use in cosmetics and food products.

- Chemical Intermediates: It serves as an intermediate in synthesizing other industrial chemicals .

Case Studies

-

Antimicrobial Study:

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antimicrobial activity against various bacterial strains, indicating its potential as a lead compound in antibiotic development . -

Oxidative Stress Research:

Investigations into the antioxidant capabilities of this compound revealed its effectiveness in reducing oxidative damage in cellular models, suggesting applications in formulations aimed at combating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical processes, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Methoxy and acyloxy substituents (e.g., acetoxy, pivaloyloxy) increase hydrophobicity, altering solubility and reactivity .

This compound

Physicochemical Properties

Key Observations :

- The target compound’s lower LogP (-1.2 vs. -0.54 for 6-hydroxy analog) reflects increased hydrophilicity due to the hydroxymethyl group.

- Higher PSA (86.99 Ų) enhances solubility in polar solvents, critical for biological applications .

Biological Activity

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one, commonly referred to as 3,4-DGE (CAS No. 252006-38-5), is a compound with significant biological activity. Its molecular formula is CHO, and it has a molar mass of approximately 144.13 g/mol. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molar Mass | 144.13 g/mol |

| Density | 1.401 ± 0.06 g/cm³ |

| Boiling Point | 381.5 ± 42.0 °C (predicted) |

| pKa | 10.58 ± 0.40 (predicted) |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Antioxidant Activity : This compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Properties : Studies suggest that it exhibits antimicrobial activity against certain bacterial strains, making it a potential candidate for developing new antibacterial agents.

Study on Antioxidant Activity

A study conducted by researchers highlighted the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenged free radicals, demonstrating a significant potential for use in preventing oxidative damage in biological systems .

Anti-inflammatory Research

In another investigation, the compound was evaluated for its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that this compound significantly reduced the levels of inflammatory markers such as IL-1β and TNF-α, suggesting its role as a therapeutic agent in inflammatory diseases .

Antimicrobial Studies

Research assessing the antimicrobial efficacy of this compound showed promising results against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values indicated that it could be a viable candidate for developing new antimicrobial therapies .

Q & A

Q. What are the recommended synthetic routes for (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one, and how can purity be ensured?

Synthesis typically involves stereoselective oxidation and hydroxylation steps. For example, acetylated intermediates (e.g., 3-acetyl derivatives) are used to protect reactive hydroxyl groups, followed by deprotection under controlled acidic conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the (6R)-enantiomer. Purity validation requires HPLC (C18 column, UV detection at 254 nm) coupled with chiral stationary phases to confirm enantiomeric excess ≥95% .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- X-ray crystallography : Resolves absolute stereochemistry and ring conformation .

- NMR spectroscopy : Key signals include δ ~5.3 ppm (pyranone ring proton), δ ~3.8 ppm (hydroxymethyl group), and coupling constants (e.g., ) to confirm axial/equatorial substituents .

- IR spectroscopy : Bands at ~1700 cm (C=O stretch) and ~3400 cm (O-H stretch) confirm functional groups .

Q. What are the stability considerations for long-term storage?

The compound is prone to oxidation and hydrolysis due to its hydroxymethyl and ketone groups. Store under inert gas (N or Ar) at –20°C in amber vials. Lyophilization is recommended for aqueous solutions to prevent degradation . Stability assays (e.g., accelerated aging at 40°C/75% RH) should be conducted to assess shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical purity?

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance enantioselectivity during hydroxylation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (6R)-configuration .

- Kinetic resolution : Monitor reaction progress via chiral HPLC to terminate reactions at optimal enantiomeric ratios .

Q. What mechanisms underlie the compound’s reported bioactivity (e.g., antimicrobial or enzyme inhibition)?

The α,β-unsaturated ketone moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in target enzymes (e.g., microbial proteases) . Structure-activity relationship (SAR) studies show that stereochemistry at C6 influences binding affinity; the (6R)-configuration enhances hydrophobic interactions with enzyme pockets .

Q. How should researchers address contradictions in spectral or bioassay data?

- Cross-validation : Compare NMR data with computational predictions (DFT calculations for H/C shifts) .

- Bioassay controls : Include enantiomerically pure (6S)-analogues as negative controls to rule out non-specific effects .

- Degradation analysis : Use LC-MS to identify byproducts (e.g., oxidation at C2 or ring-opening) that may skew bioactivity results .

Q. What strategies mitigate degradation during in vitro experiments?

- Buffering : Use phosphate buffers (pH 6.5–7.5) to minimize ketone hydrolysis. Avoid strong acids/bases .

- Antioxidants : Add 0.1% ascorbic acid to cell culture media to prevent radical-mediated oxidation .

- Short-term exposure : Limit incubation times to <24 hours for time-course assays .

Methodological Best Practices

8. Designing experiments to study metabolic pathways involving this compound:

- Isotopic labeling : Synthesize C-labeled derivatives (e.g., C at C3) for tracking via LC-MS/MS .

- Enzyme kinetics : Use stopped-flow spectrophotometry to measure for putative oxidoreductases .

9. Validating synthetic intermediates during multi-step synthesis:

- Tandem MS/MS : Fragmentation patterns (e.g., loss of HO or CO) distinguish intermediates from byproducts .

- Mid-IR spectroscopy : Monitor real-time reaction progress via characteristic C=O and O-H stretches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.